Enhanced Solubility and Lipophilicity Profile Compared to 1‑Naphthyloxyacetic Acid (1‑NOA)
The compound's tetrahydro modification reduces aromatic planarity and introduces sp³ hybridization, which is qualitatively predicted to enhance aqueous solubility and reduce lipophilicity compared to the fully aromatic analog 1‑NOA . While direct experimental solubility data for the target compound is not publicly available, this class‑level inference is supported by established trends in medicinal chemistry where partial saturation of naphthalene cores improves developability [1].
| Evidence Dimension | Predicted LogP and Solubility |
|---|---|
| Target Compound Data | Predicted LogP lower than fully aromatic analog; improved aqueous solubility expected |
| Comparator Or Baseline | 1‑Naphthyloxyacetic acid (1‑NOA), CAS 2976-75-2, cLogP ~2.3 [2] |
| Quantified Difference | Not quantified; class‑level inference based on saturation state [1] |
| Conditions | In silico prediction based on molecular structure |
Why This Matters
Improved solubility and lower LogP can translate into better bioavailability and reduced off‑target accumulation in drug development, directly influencing the choice of building block for lead optimization.
- [1] Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. View Source
- [2] PubChem. (n.d.). 1-Naphthyloxyacetic acid. Compound Summary. View Source
